molecular formula C24H32N6O B10913532 3-(1H-benzimidazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

3-(1H-benzimidazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide

Cat. No.: B10913532
M. Wt: 420.6 g/mol
InChI Key: AWJHYTHROTZWFF-AFUMVMLFSA-N
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Description

3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety through a hydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling Reaction: The benzimidazole and pyrazole units are linked via a hydrazide bridge, often using a coupling reagent such as carbodiimide in the presence of a base.

    Final Cyclization: The final product is obtained through cyclization and purification steps, which may involve recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings.

    Reduction: Reduction reactions may target the hydrazide bridge or the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE
  • **3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-DIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE

Uniqueness

The unique structural features of 3-(1H-1,3-BENZIMIDAZOL-2-YL)-N’~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,2,2-TRIMETHYL-1-CYCLOPENTANECARBOHYDRAZIDE, such as the specific substitution pattern on the pyrazole ring and the presence of the hydrazide bridge, contribute to its distinct chemical and biological properties. These features may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H32N6O

Molecular Weight

420.6 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-1,2,2-trimethylcyclopentane-1-carboxamide

InChI

InChI=1S/C24H32N6O/c1-7-30-16(3)17(15(2)29-30)14-25-28-22(31)24(6)13-12-18(23(24,4)5)21-26-19-10-8-9-11-20(19)27-21/h8-11,14,18H,7,12-13H2,1-6H3,(H,26,27)(H,28,31)/b25-14+

InChI Key

AWJHYTHROTZWFF-AFUMVMLFSA-N

Isomeric SMILES

CCN1C(=C(C(=N1)C)/C=N/NC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)C

Canonical SMILES

CCN1C(=C(C(=N1)C)C=NNC(=O)C2(CCC(C2(C)C)C3=NC4=CC=CC=C4N3)C)C

Origin of Product

United States

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